BIM, Biotinylated

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

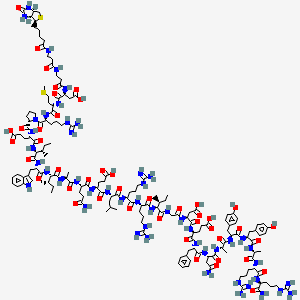

Bim peptide fragment (residues 81-106) with a biotin moiety attached.

Applications De Recherche Scientifique

Biotinylation Enzyme Studies

The Escherichia coli biotin holoenzyme synthetase, BirA, is known for its role in catalyzing the transfer of biotin to specific lysine residues of substrates. This process has been studied to understand the minimal substrate requirements for BirA-catalyzed biotinylation (Beckett, Kovaleva, & Schatz, 2008). Furthermore, a humanized version of BirA has been developed to improve biotinylation efficiency in mammalian cells (Mechold, Gilbert, & Ogryzko, 2005).

Protein Biotinylation in Cells

In vivo biotinylation of fusion proteins in E. coli using BirA has been explored. This approach is valuable for sensitive protein detection or capture applications, allowing quantitative biotinylation of fusion proteins (Smith et al., 1998). Moreover, metabolic biotinylation in mammalian cells facilitates biotinylation of secreted and cell surface proteins, expanding the applications in drug targeting and immunohistochemistry (Parrott & Barry, 2001).

Site-Specific Biotinylation

The specificity of BirA in biotinylating the AviTag peptide on purified proteins enables applications in protein capture, immobilization, and functionalization. This enzymatic process results in homogeneous products with high yield (Fairhead & Howarth, 2015).

Novel Biotinylation Assays

Split-BioID, a proximity biotinylation assay, has been developed for studying protein interactions. This method involves fragment complementation of BirA* to biotinylate proximate proteins in intact cells (De Munter et al., 2017). Additionally, protein biotinylation in vivo is employed for chromatin immunoprecipitation, enhancing the study of protein-DNA interactions (Viens et al., 2004).

Applications in Protein Studies

BirA has been utilized to study membrane receptor-ligand interactions through site-specific biotinylation, particularly useful in understanding cell surface dynamics (O'Callaghan et al., 1999). Efficient biotinylation and purification of transcription factors in mammalian cells and transgenic mice have also been reported, aiding in proteomic studies (de Boer et al., 2003).

Mapping Protein Interactions

BioID has been used for mapping local protein interactomes in living cells. This technique involves fusion of BirA with a protein of interest to biotinylate nearby proteins, facilitating their identification (Varnaitė & MacNeill, 2016).

Electrochemical Assay of Biotinylation

An electrochemical technique for simulating protein biotinylation has been developed, providing insights into biotinylation processes in vitro (Wang et al., 2011).

Novel Biotinylating Enzymes

Research on bacterial peptide display has led to the selection of novel biotinylating enzymes, expanding the toolkit for protein modification (Granhøj, Dimke, & Svenningsen, 2019).

Immobilized Biotin Ligase

Escherichia coli BirA has been immobilized on Saccharomyces cerevisiae for biotinylation of proteins. This method offers stability and reusability for producing biotinylated proteins (Parthasarathy, Bajaj, & Boder, 2005).

Imaging Live Mammalian Cells

A protocol for labeling specific cell surface proteins in mammalian cells using BirA and monovalent streptavidin has been developed. This technique allows sensitive and stable labeling of biotinylated targets (Howarth & Ting, 2008).

Biotinylation Using Small Peptide Tags

The use of small peptide tags for in vivo and in vitro biotinylation of proteins has been explored, demonstrating efficiency in various biological applications (Cull & Schatz, 2000).

Propriétés

Formule moléculaire |

C161H247N49O44S2 |

|---|---|

Poids moléculaire |

3637.12 |

Nom IUPAC |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoylamino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C161H247N49O44S2/c1-13-81(6)127(152(250)183-78-121(218)188-112(76-126(227)228)149(247)195-101(51-55-123(221)222)139(237)201-108(70-87-29-17-16-18-30-87)147(245)203-110(74-117(163)214)144(242)185-85(10)134(232)199-107(72-89-43-47-92(212)48-44-89)146(244)202-106(71-88-41-45-91(211)46-42-88)143(241)184-84(9)132(230)190-96(34-24-61-178-157(167)168)135(233)189-95(131(164)229)33-23-60-177-156(165)166)206-141(239)98(36-26-63-180-159(171)172)192-136(234)97(35-25-62-179-158(169)170)193-145(243)105(69-80(4)5)200-138(236)100(50-54-122(219)220)194-137(235)99(49-53-116(162)213)191-133(231)86(11)186-153(251)128(82(7)14-2)208-150(248)109(73-90-77-182-94-32-20-19-31-93(90)94)204-154(252)129(83(8)15-3)207-142(240)102(52-56-124(223)224)197-151(249)114-38-28-67-210(114)155(253)104(37-27-64-181-160(173)174)198-140(238)103(59-68-255-12)196-148(246)111(75-125(225)226)187-120(217)58-66-176-119(216)57-65-175-118(215)40-22-21-39-115-130-113(79-256-115)205-161(254)209-130/h16-20,29-32,41-48,77,80-86,95-115,127-130,182,211-212H,13-15,21-28,33-40,49-76,78-79H2,1-12H3,(H2,162,213)(H2,163,214)(H2,164,229)(H,175,215)(H,176,216)(H,183,250)(H,184,241)(H,185,242)(H,186,251)(H,187,217)(H,188,218)(H,189,233)(H,190,230)(H,191,231)(H,192,234)(H,193,243)(H,194,235)(H,195,247)(H,196,246)(H,197,249)(H,198,238)(H,199,232)(H,200,236)(H,201,237)(H,202,244)(H,203,245)(H,204,252)(H,206,239)(H,207,240)(H,208,248)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H4,165,166,177)(H4,167,168,178)(H4,169,170,179)(H4,171,172,180)(H4,173,174,181)(H2,205,209,254)/t81-,82-,83-,84-,85-,86-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,127-,128-,129-,130-/m0/s1 |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)CCNC(=O)CCCCC7C8C(CS7)NC(=O)N8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.